molecular formula C22H44O3 B079979 2-Hydroxydocosanoic acid CAS No. 13980-14-8

2-Hydroxydocosanoic acid

Cat. No. B079979
CAS RN: 13980-14-8
M. Wt: 356.6 g/mol
InChI Key: RPGJJWLCCOPDAZ-UHFFFAOYSA-N
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Description

Synthesis Analysis

The synthesis of 2-Hydroxydocosanoic acid and related compounds involves various biochemical and chemical methods. For instance, the synthesis of methyl 4-(2-octadecylcyclopropen-l-yl)butanoate, a compound related to mycolic acid biosynthesis, is achieved through the desaturation of tetracosanoate, suggesting a potential route for synthesizing hydroxy fatty acids like 2-Hydroxydocosanoic acid (Besra et al., 1993). Moreover, the α-hydroxylation of long-chain carboxylic acids using molecular oxygen catalyzed by the α oxidase of peas presents a novel biocatalytic synthesis method for producing enantiomerically pure 2-Hydroxy Acids (Adam et al., 1998).

Molecular Structure Analysis

The molecular structure of 2-Hydroxydocosanoic acid and related hydroxy acids is characterized by the presence of a hydroxyl group attached to the fatty acid chain. This structural feature impacts the acid's physical and chemical properties, such as solubility and reactivity. The occurrence of 2-Hydroxy acids in microalgae, with carbon chain lengths from C16 to C26, showcases the diversity in the molecular structures of hydroxy fatty acids (Matsumoto et al., 1984).

Scientific Research Applications

  • Occurrence in Microalgae : 2-Hydroxy acids like 2-Hydroxydocosanoic acid have been discovered in various microalgae, suggesting their significance in the classification of algal species and as a natural source of 2-hydroxy acids in the environment (Matsumoto, Shioya, & Nagashima, 1984).

  • Synthetic Derivatives in Cancer Research : Oleanolic acid derivatives, potentially inclusive of 2-Hydroxydocosanoic acid, are evaluated for their antiangiogenic and antitumor activities, showing promise in cancer research and therapy (Shanmugam et al., 2014).

  • Role in Sphingolipid Synthesis : 2-Hydroxydocosanoic acid is implicated in the synthesis of sphingolipids containing 2-hydroxy fatty acids, which are abundant in the brain and other tissues, indicating its significance in neurological and cellular functions (Alderson, Walla, & Hama, 2005).

  • Antiwear Properties in Engineering : Studies show that derivatives of 2-Hydroxydocosanoic acid exhibit antiwear properties, comparable to commercial antiwear agents, indicating potential applications in lubrication and material science (Hu, Tao, & Wang, 1995).

  • Applications in Dermatology : Hydroxy acids, including 2-Hydroxydocosanoic acid, are utilized in cosmetic and therapeutic formulations for skin treatments, addressing conditions like photoaging, acne, and pigmentation disorders (Kornhauser, Coelho, & Hearing, 2010).

Safety And Hazards

2-Hydroxydocosanoic acid is not classified as hazardous according to 1272/2008 . Ingestion of large amounts of the product may cause nausea and vomiting . It produces fumes containing harmful gases (carbon monoxide and carbon dioxide) when burning .

properties

IUPAC Name

2-hydroxydocosanoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H44O3/c1-2-3-4-5-6-7-8-9-10-11-12-13-14-15-16-17-18-19-20-21(23)22(24)25/h21,23H,2-20H2,1H3,(H,24,25)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RPGJJWLCCOPDAZ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCCCCCCCCCCCCCCCCCCC(C(=O)O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H44O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID90930600
Record name 2-Hydroxydocosanoic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90930600
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

356.6 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-Hydroxydocosanoic acid

CAS RN

13980-14-8
Record name 2-Hydroxydocosanoic acid
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=13980-14-8
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 2-Hydroxydocosanoic acid
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0013980148
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name 2-Hydroxydocosanoic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90930600
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 2-HYDROXYBEHENIC ACID
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/18KZ2SK78L
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
126
Citations
M Muzaffaruddin, MW Roomi - Journal of the American Oil Chemists …, 1969 - Springer
… From the Rf values it was judged that the 2-hydroxy acids were extremely pure (R~ × 100 values of 2-hydroxystearic acid was 88 and 2-hydroxydocosanoic acid was 96, the solvent …
Number of citations: 2 link.springer.com
NM Carballeira, MR Lopez - Lipids, 1989 - Springer
… In fact, after a literature comparison (7), it became obvious that we were dealing with 2-hydroxydocosanoic acid (Scheme 1), which is unprecedented in marine sponges. A second very …
Number of citations: 37 link.springer.com
JK Liu, L Hu, ZJ Dong - Lipids, 2003 - Springer
… In contrast, the three ceramide homologs, while having the same sphingoid base, contain as FA residues 2-hydroxydocosanoic acid, 2-hydroxytricosanoic acid, and 2-…
Number of citations: 24 link.springer.com
AJ Fulco - Journal of Biological Chemistry, 1967 - ASBMB
… of 2-hydroxydocosanoic acid at 23” (Table III, Experiment 1). Since the decarboxylation … The answer here awaits the preparation of 1-I%-2-hydroxydocosanoic acid since, with this type of …
Number of citations: 70 www.jbc.org
CSR Freire, AJD Silvestre, CP Neto - 2002 - degruyter.com
The chemical composition of the dichloromethane extract of Eucalyptus globulus wood cultivated in Portugal was studied by gas chromatography-mass spectrometry, prior to and after …
Number of citations: 136 www.degruyter.com
F Farokhi, G Wielgosz-Collin, M Clement… - Marine drugs, 2010 - mdpi.com
… The majority (63%) had an amide-linked 2-hydroxydocosanoic acid chain and was identified as the ophidiacerebroside-C, firstly isolated from the starfish Ophidiaster ophidiamus. The …
Number of citations: 23 www.mdpi.com
NM Carballeira, C Miranda, AD Rodrı́guez - Comparative biochemistry and …, 2002 - Elsevier
… -hydroxy fatty acids 2-hydroxyeicosanoic acid and 2-hydroxydocosanoic acid in G. mariae. We were only able to identify the 2-hydroxydocosanoic acid in G. ventalina. These α-hydroxy …
Number of citations: 30 www.sciencedirect.com
CSR Freire, AJD Silvestre, CP Neto, DV Evtuguin - Bioresource technology, 2006 - Elsevier
The effects of oxygen (O), ozone (Z) and hydrogen peroxide (P) bleaching stages on the composition and total amount of Eucalyptus globulus kraft pulp lipophilic extractives was studied…
Number of citations: 79 www.sciencedirect.com
MW Roomi, MR Subbaram, KT Achaya - Journal of Chromatography A, 1966 - Elsevier
Epoxy, halohydroxy, hydroxy dihydroxy, keto, diketo and tetrahydroxy fatty acids of C 18 and C 22 chain lengths are separable by direct thin-layer chromatography. Erythro and threo di- …
Number of citations: 11 www.sciencedirect.com
CSR Freire, AJD Silvestre, CP Neto, JAS Cavaleiro - 2002 - degruyter.com
The chemical compositions of the dichloromethane extracts of inner and outer barks of E. globulus were studied by gas chromatography-mass spectrometry. The two fractions show very …
Number of citations: 132 www.degruyter.com

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